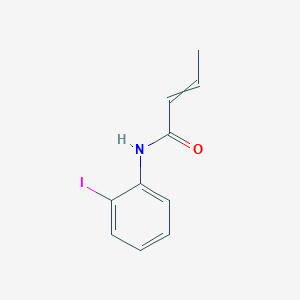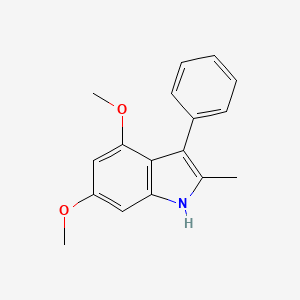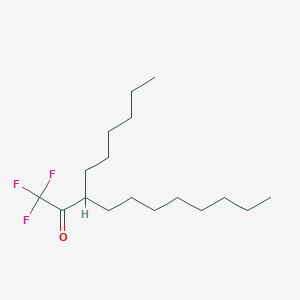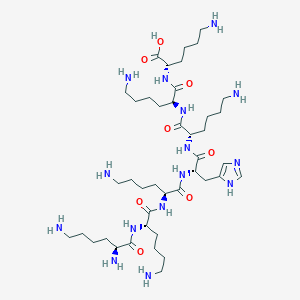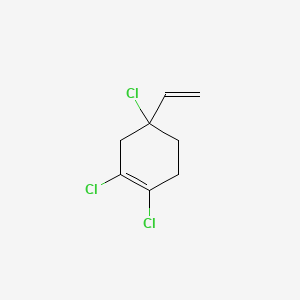
methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a keto ester, followed by stereoselective amination and hydroxylation. For instance, the reduction of a keto ester using sodium borohydride in methanol at low temperatures (-40°C) can yield the desired product with high stereoselectivity . Another method involves the inversion of a precursor compound using methanesulfonyl chloride, cesium acetate, and crown ether-18-6, which also provides high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. Enzymes such as lipases from microorganisms like Serratia marcescens can be used in emulsion bioreactors to achieve high yields and optical purity . These bioreactors facilitate the hydrolysis of racemic mixtures, followed by phase separation and purification to obtain the desired enantiomer.
化学反応の分析
Types of Reactions
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto ester, while reduction can regenerate the original hydroxyl group. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications.
科学的研究の応用
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme mechanisms and stereoselective reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
類似化合物との比較
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate can be compared with other similar compounds, such as:
Methyl (2S,3R)-2-amino-3-hydroxyheptadecanoate: This enantiomer has different stereochemistry and may exhibit different biological activities and reactivity.
Methyl (2R,3S)-3-hydroxy-2-aminoheptanoate: This compound has a similar structure but differs in the length of the carbon chain, affecting its properties and applications.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity, making it valuable in various fields of research and industry.
特性
CAS番号 |
922193-19-9 |
|---|---|
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC名 |
methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate |
InChI |
InChI=1S/C18H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20)17(19)18(21)22-2/h16-17,20H,3-15,19H2,1-2H3/t16-,17+/m0/s1 |
InChIキー |
UKHORSHNXQFOQK-DLBZAZTESA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@H]([C@H](C(=O)OC)N)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(C(=O)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


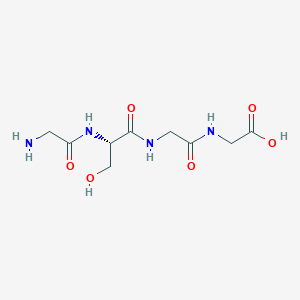

![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
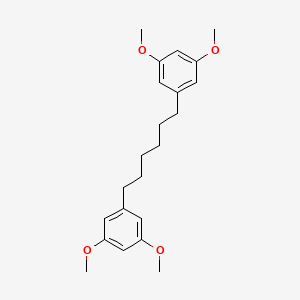
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)

![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
